molecular formula C10H15BrN4O B13212281 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2,2-dimethylpropan-1-one

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2,2-dimethylpropan-1-one

Cat. No.: B13212281
M. Wt: 287.16 g/mol
InChI Key: KEIIKWFJCIVLRX-UHFFFAOYSA-N
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Description

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2,2-dimethylpropan-1-one is a heterocyclic compound that features a triazolopyrazine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromo substituent and the triazolopyrazine ring system imparts unique chemical properties to this molecule.

Preparation Methods

The synthesis of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yields and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline production.

Chemical Reactions Analysis

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under suitable conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.

    Cyclization Reactions: The triazolopyrazine core can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2,2-dimethylpropan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrazine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar compounds to 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2,2-dimethylpropan-1-one include other triazolopyrazine derivatives and heterocyclic compounds with similar ring systems. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromo group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15BrN4O

Molecular Weight

287.16 g/mol

IUPAC Name

1-(2-bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C10H15BrN4O/c1-10(2,3)8(16)14-4-5-15-7(6-14)12-9(11)13-15/h4-6H2,1-3H3

InChI Key

KEIIKWFJCIVLRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCN2C(=NC(=N2)Br)C1

Origin of Product

United States

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